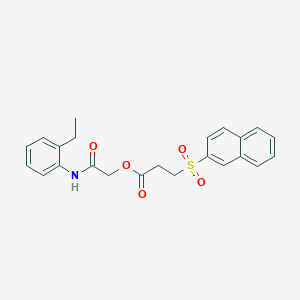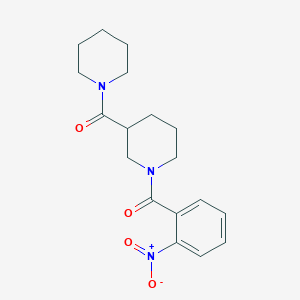
(4-Cycloheptylpiperazin-1-yl)(4-nitrophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Cycloheptylpiperazin-1-yl)(4-nitrophenyl)methanone, also known as CPPNM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CPPNM is a derivative of piperazine, a heterocyclic organic compound that is commonly used in the synthesis of pharmaceuticals and agrochemicals. CPPNM is a crystalline solid that is soluble in organic solvents and has a molecular weight of 328.4 g/mol. In
Applications De Recherche Scientifique
(4-Cycloheptylpiperazin-1-yl)(4-nitrophenyl)methanone has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. By modulating the activity of the NMDA receptor, (4-Cycloheptylpiperazin-1-yl)(4-nitrophenyl)methanone can enhance synaptic plasticity and improve cognitive function. (4-Cycloheptylpiperazin-1-yl)(4-nitrophenyl)methanone has also been studied for its potential as a treatment for depression, anxiety, and other neuropsychiatric disorders.
Mécanisme D'action
The mechanism of action of (4-Cycloheptylpiperazin-1-yl)(4-nitrophenyl)methanone involves its interaction with the NMDA receptor. (4-Cycloheptylpiperazin-1-yl)(4-nitrophenyl)methanone binds to a specific site on the NMDA receptor, known as the glycine site, and enhances the activity of the receptor by increasing the affinity of glycine for its binding site. This results in increased activation of the receptor and enhanced synaptic plasticity.
Biochemical and Physiological Effects
(4-Cycloheptylpiperazin-1-yl)(4-nitrophenyl)methanone has been shown to have several biochemical and physiological effects. It has been found to enhance long-term potentiation, a process that is crucial for learning and memory. (4-Cycloheptylpiperazin-1-yl)(4-nitrophenyl)methanone has also been shown to increase the release of dopamine and other neurotransmitters in the brain, which can improve mood and cognitive function. In addition, (4-Cycloheptylpiperazin-1-yl)(4-nitrophenyl)methanone has been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other harmful agents.
Avantages Et Limitations Des Expériences En Laboratoire
(4-Cycloheptylpiperazin-1-yl)(4-nitrophenyl)methanone has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also highly soluble in organic solvents, which makes it easy to use in experiments. However, (4-Cycloheptylpiperazin-1-yl)(4-nitrophenyl)methanone has some limitations as well. It is a hazardous chemical that requires careful handling and disposal. In addition, its effects on the NMDA receptor can be complex and difficult to interpret, which can make it challenging to use in certain types of experiments.
Orientations Futures
There are several future directions for research on (4-Cycloheptylpiperazin-1-yl)(4-nitrophenyl)methanone. One area of interest is the development of more potent and selective allosteric modulators of the NMDA receptor. Another area of interest is the investigation of the potential therapeutic applications of (4-Cycloheptylpiperazin-1-yl)(4-nitrophenyl)methanone for neuropsychiatric disorders. Finally, research on the biochemical and physiological effects of (4-Cycloheptylpiperazin-1-yl)(4-nitrophenyl)methanone may shed light on the mechanisms underlying synaptic plasticity and cognitive function.
Méthodes De Synthèse
(4-Cycloheptylpiperazin-1-yl)(4-nitrophenyl)methanone can be synthesized through a multistep process that involves the reaction of piperazine with 4-nitrobenzaldehyde, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The final product is obtained through recrystallization from a suitable solvent. The synthesis of (4-Cycloheptylpiperazin-1-yl)(4-nitrophenyl)methanone is a complex process that requires expertise in organic chemistry and careful handling of hazardous chemicals.
Propriétés
Formule moléculaire |
C18H25N3O3 |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
(4-cycloheptylpiperazin-1-yl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C18H25N3O3/c22-18(15-7-9-17(10-8-15)21(23)24)20-13-11-19(12-14-20)16-5-3-1-2-4-6-16/h7-10,16H,1-6,11-14H2 |
Clé InChI |
VCXWPSCAHFKZMO-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
C1CCCC(CC1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Benzyl-4-[1-(3-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229433.png)
![4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229434.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229436.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229437.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229439.png)
![5-(2-furyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229441.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 1-[(diphenylacetyl)amino]-5-oxopyrrolidine-3-carboxylate](/img/structure/B229442.png)

![4-Nitrobenzyl 5-(dibenzo[b,d]furan-3-ylamino)-5-oxopentanoate](/img/structure/B229445.png)
![2-Fluorobenzyl 4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoate](/img/structure/B229446.png)
![N-[[amino(pyridin-4-yl)methylidene]amino]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B229448.png)
![2-{[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}-1-phenylethanone thiosemicarbazone](/img/structure/B229450.png)
![1-{[1-(3-Nitrobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B229465.png)
